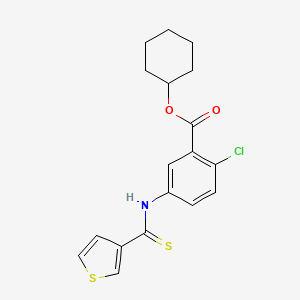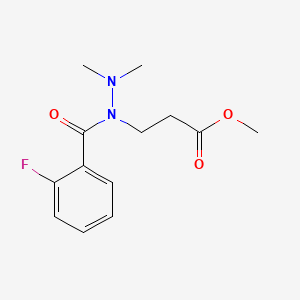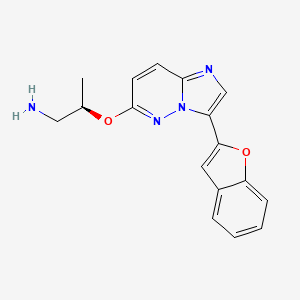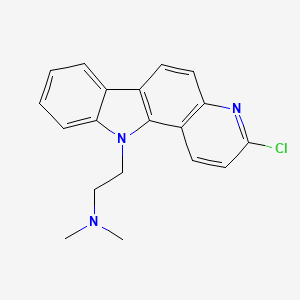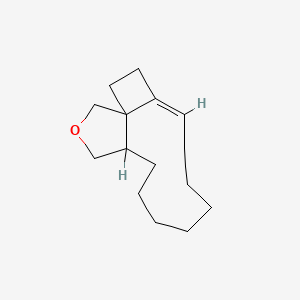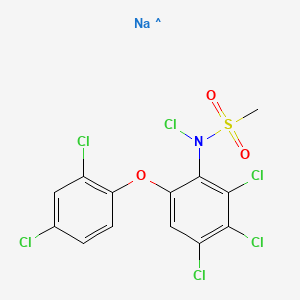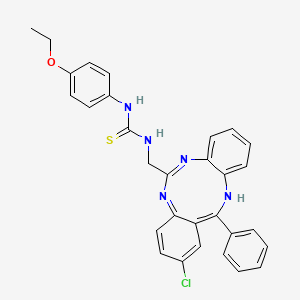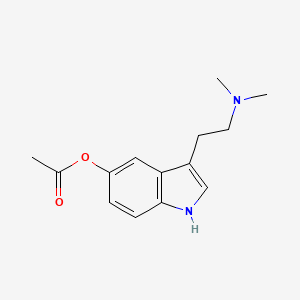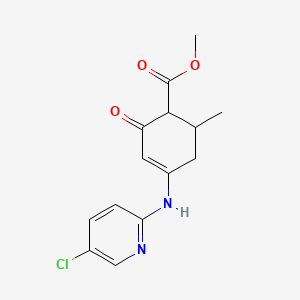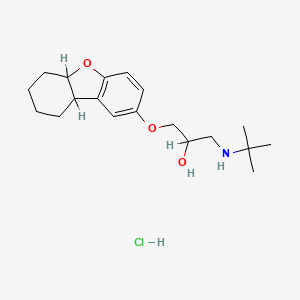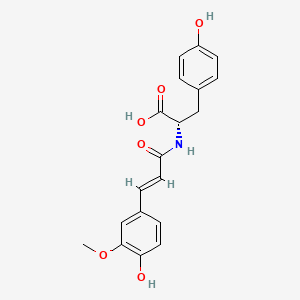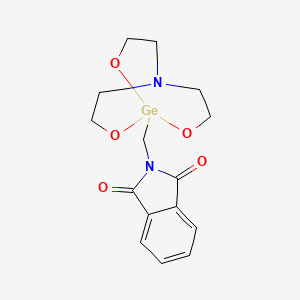
4-((4-(((4-((1-(4,5-Dimethyl-3,6-dioxo-2-propyl-1,4-cyclohexadien-1-yl)tetradecyl)sulphonyl)phenyl)amino)sulphonyl)phenyl)azo)-4,5-dihydro-N-methyl-5-oxo-1-phenyl-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((4-(((4-((1-(4,5-Dimethyl-3,6-dioxo-2-propyl-1,4-cyclohexadien-1-yl)tetradecyl)sulphonyl)phenyl)amino)sulphonyl)phenyl)azo)-4,5-dihydro-N-methyl-5-oxo-1-phenyl-1H-pyrazole-3-carboxamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its intricate molecular structure, which includes multiple functional groups such as sulphonyl, azo, and pyrazole groups.
Preparation Methods
The synthesis of 4-((4-(((4-((1-(4,5-Dimethyl-3,6-dioxo-2-propyl-1,4-cyclohexadien-1-yl)tetradecyl)sulphonyl)phenyl)amino)sulphonyl)phenyl)azo)-4,5-dihydro-N-methyl-5-oxo-1-phenyl-1H-pyrazole-3-carboxamide involves several steps. The synthetic route typically starts with the preparation of the core structure, followed by the introduction of various functional groups through a series of chemical reactions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of sulphone derivatives, while reduction reactions may result in the formation of amine derivatives.
Scientific Research Applications
4-((4-(((4-((1-(4,5-Dimethyl-3,6-dioxo-2-propyl-1,4-cyclohexadien-1-yl)tetradecyl)sulphonyl)phenyl)amino)sulphonyl)phenyl)azo)-4,5-dihydro-N-methyl-5-oxo-1-phenyl-1H-pyrazole-3-carboxamide has a wide range of scientific research applications. In chemistry, it is used as a reagent for various organic synthesis reactions. In biology, it may be used as a probe to study molecular interactions and pathways. In medicine, it has potential applications in drug development and therapeutic interventions. In industry, it may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The sulphonyl and azo groups play a crucial role in its reactivity and binding affinity. The compound may exert its effects by modulating enzyme activity, altering cellular signaling pathways, or interacting with specific receptors. The detailed molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Compared to other similar compounds, 4-((4-(((4-((1-(4,5-Dimethyl-3,6-dioxo-2-propyl-1,4-cyclohexadien-1-yl)tetradecyl)sulphonyl)phenyl)amino)sulphonyl)phenyl)azo)-4,5-dihydro-N-methyl-5-oxo-1-phenyl-1H-pyrazole-3-carboxamide stands out due to its unique structural features and functional groups. Similar compounds may include other sulphonyl- and azo-containing molecules, but this compound’s specific combination of functional groups and molecular structure gives it distinct properties and applications.
Properties
CAS No. |
84360-89-4 |
|---|---|
Molecular Formula |
C48H60N6O8S2 |
Molecular Weight |
913.2 g/mol |
IUPAC Name |
4-[[4-[[4-[1-(4,5-dimethyl-3,6-dioxo-2-propylcyclohexa-1,4-dien-1-yl)tetradecylsulfonyl]phenyl]sulfamoyl]phenyl]diazenyl]-N-methyl-5-oxo-1-phenyl-4H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C48H60N6O8S2/c1-6-8-9-10-11-12-13-14-15-16-20-24-41(42-40(21-7-2)45(55)33(3)34(4)46(42)56)63(59,60)38-29-27-36(28-30-38)53-64(61,62)39-31-25-35(26-32-39)50-51-44-43(47(57)49-5)52-54(48(44)58)37-22-18-17-19-23-37/h17-19,22-23,25-32,41,44,53H,6-16,20-21,24H2,1-5H3,(H,49,57) |
InChI Key |
RRTWOLVAILJHDL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC(C1=C(C(=O)C(=C(C1=O)C)C)CCC)S(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)N=NC4C(=NN(C4=O)C5=CC=CC=C5)C(=O)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


